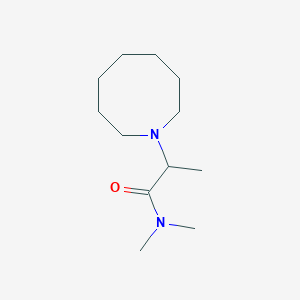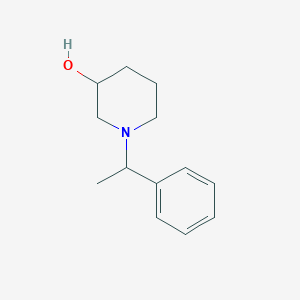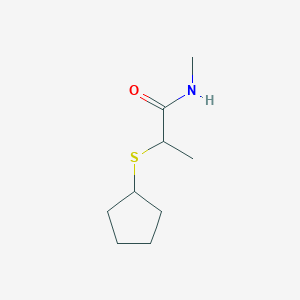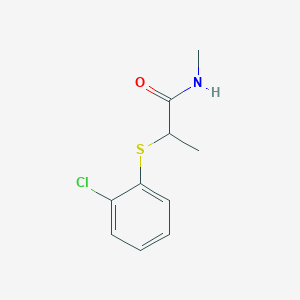
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to increased levels of GABA, resulting in anticonvulsant and anxiolytic effects. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide increases the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been shown to increase the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, and it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders.
One limitation of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high potency may make it difficult to administer at therapeutic doses without causing unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide. One area of research could focus on developing new formulations of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with longer half-lives and improved pharmacokinetics.
Another area of research could focus on exploring the potential therapeutic applications of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide in other neurological disorders, such as depression and schizophrenia.
Finally, research could focus on developing new compounds based on the structure of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with improved pharmacological properties and efficacy.
Synthesemethoden
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with methyl chloroformate. This process yields N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anticonvulsant agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can effectively reduce seizure activity in animal models, and it has shown promise in treating refractory epilepsy in humans.
Another area of research has focused on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide's potential as an anxiolytic agent. Studies have shown that N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can reduce anxiety-like behaviors in animal models, and it has shown promise in treating anxiety disorders in humans.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-7-11(8-4-9)13(2)12(14)10-5-6-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYAKQAGKWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)

![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)




![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)